molecular formula C12H11F5N2O3S B4697511 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine

1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine

Cat. No. B4697511
M. Wt: 358.29 g/mol
InChI Key: DIAXBOAZURAQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-4-(pentafluorobenzoyl)piperazine, also known as MPP, is a compound that has gained significant attention in the field of scientific research due to its unique properties. MPP is a piperazine derivative that is highly soluble in water and has a molecular weight of 347.3 g/mol. This compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine is not fully understood. However, it is believed that 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine exerts its antifungal and antitumor effects by inhibiting the activity of specific enzymes involved in cell growth and proliferation. 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of fungi by disrupting the cell wall and cell membrane. 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine has several advantages for use in laboratory experiments. It is a highly soluble compound that can be easily dissolved in water or organic solvents. 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine is also relatively stable under normal laboratory conditions, making it suitable for long-term storage. However, one limitation of 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine is that it can be expensive to synthesize, which may limit its use in some research applications.

Future Directions

There are several future directions for research involving 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine. One area of interest is the development of new antifungal and antitumor drugs based on the structure of 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine. Another area of research is the investigation of the mechanism of action of 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine, which could lead to the development of new therapeutic targets for cancer and fungal infections. Additionally, the potential use of 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine in agriculture as a fungicide or herbicide is an area of interest for future research.

Scientific Research Applications

1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit potent antifungal activity against various strains of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 1-(methylsulfonyl)-4-(pentafluorobenzoyl)piperazine has also been shown to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F5N2O3S/c1-23(21,22)19-4-2-18(3-5-19)12(20)6-7(13)9(15)11(17)10(16)8(6)14/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAXBOAZURAQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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